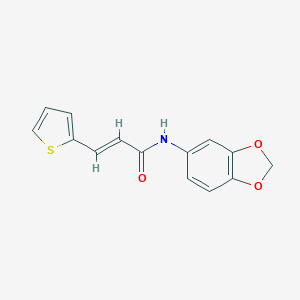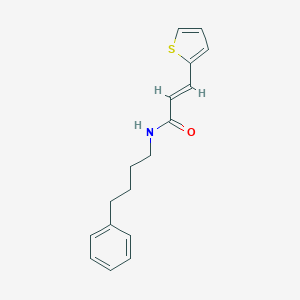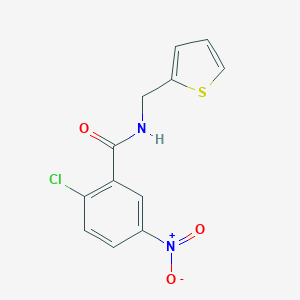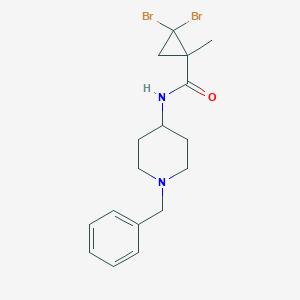
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in the field of inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential toxicity. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to be toxic to certain cells at high concentrations.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail. Another future direction is to investigate the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic compound with potential applications in scientific research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have potential applications in cancer research and inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has potential advantages and limitations for lab experiments. There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, including investigating the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail and investigating the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields.
Synthesis Methods
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is in the field of cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458297.png)

![Propyl 2-{[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]amino}-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B458302.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B458304.png)
![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)
![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)
